(4-Chloropyridin-3-yl)methanol
Overview
Description
(4-Chloropyridin-3-yl)methanol is a chemical compound that has been synthesized and studied for its potential applications in various biochemical and pharmacological areas. Its unique structure allows for diverse chemical reactions and interactions, making it a subject of interest for researchers aiming to develop new materials or drug molecules.
Synthesis Analysis
The synthesis of (4-Chloropyridin-3-yl)methanol involves innovative biocatalytic processes for efficiency and environmental sustainability. One study detailed the use of recombinant Escherichia coli as a whole-cell catalyst in a water-cyclohexane liquid-liquid system, achieving a yield of 99.6% with high enantiomeric excess in a biphasic microreaction system, thus demonstrating a green, economic, and efficient synthesis method (Chen et al., 2021).
Molecular Structure Analysis
Research on the crystal and molecular structure of related chloropyridinyl compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been conducted to understand their crystallization patterns and molecular configurations. These studies provide insights into the structural characteristics essential for the chemical and physical properties of (4-Chloropyridin-3-yl)methanol and its derivatives (Lakshminarayana et al., 2009).
Scientific Research Applications
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Pharmaceutical Synthesis
- Pyridine derivatives like “(4-Chloropyridin-3-yl)methanol” are often used in the synthesis of various pharmaceuticals. The specific pharmaceuticals that can be synthesized using this compound would depend on the other reactants and conditions used in the reaction.
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Agrochemical Synthesis
- Similar to pharmaceuticals, this compound can also be used in the synthesis of various agrochemicals. These could include pesticides, herbicides, or other chemicals used in agriculture.
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Functional Materials
- This compound could potentially be used in the synthesis of functional materials. These are materials with engineered properties (like magnetism, luminescence, or electrical conductivity) that can be used in various applications, such as electronics or photonics.
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Molecular Interactions
- The unique properties of “(4-Chloropyridin-3-yl)methanol” make it suitable for enhancing our understanding of molecular interactions. This could be useful in fields like biochemistry or molecular biology.
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Chemical Research
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Hydrochloride Form
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Chemical Simulations
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Hydrochloride Form in Research
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Synthesis of Other Pyridine Derivatives
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Pharmacokinetics
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Safety Research
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Druglikeness and Bioavailability Studies
properties
IUPAC Name |
(4-chloropyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKNUGKDTZRYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331087 | |
Record name | (4-chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-3-yl)methanol | |
CAS RN |
189449-41-0 | |
Record name | (4-chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.